molecular formula C12H17N3O B1206379 4-[(methylhydrazinylidene)methyl]-N-propan-2-ylbenzamide CAS No. 20566-17-0

4-[(methylhydrazinylidene)methyl]-N-propan-2-ylbenzamide

Katalognummer: B1206379
CAS-Nummer: 20566-17-0
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: ZKXUJSSMXLQPIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Methylhydrazinylidene)methyl]-N-propan-2-ylbenzamide is an organic compound with the molecular formula C12H17N3O This compound features a benzamide core substituted with a methylhydrazinylidene group and an isopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(methylhydrazinylidene)methyl]-N-propan-2-ylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzamide derivative, which is then functionalized with the methylhydrazinylidene group.

    Reaction Conditions: The reaction usually requires a controlled environment with specific temperatures and pH levels to ensure the correct formation of the desired product. Common solvents used include ethanol or methanol, and catalysts such as palladium on carbon may be employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes:

    Batch Reactors: Utilizing large batch reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to improve efficiency and yield.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Methylhydrazinylidene)methyl]-N-propan-2-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4-[(methylhydrazinylidene)methyl]-N-propan-2-ylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules. Studies could focus on its binding affinity to proteins or its role as an enzyme inhibitor.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Researchers could study its effects on cellular pathways and its potential as a drug candidate for treating various diseases.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-[(methylhydrazinylidene)methyl]-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(Methylhydrazinylidene)methyl]benzoic acid
  • 4-[(Methylhydrazinylidene)methyl]-N-methylbenzamide
  • 4-[(Methylhydrazinylidene)methyl]-N-ethylbenzamide

Uniqueness

4-[(Methylhydrazinylidene)methyl]-N-propan-2-ylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Eigenschaften

CAS-Nummer

20566-17-0

Molekularformel

C12H17N3O

Molekulargewicht

219.28 g/mol

IUPAC-Name

4-[(methylhydrazinylidene)methyl]-N-propan-2-ylbenzamide

InChI

InChI=1S/C12H17N3O/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3/h4-9,13H,1-3H3,(H,15,16)

InChI-Schlüssel

ZKXUJSSMXLQPIK-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC=C(C=C1)C=NNC

Kanonische SMILES

CC(C)NC(=O)C1=CC=C(C=C1)C=NNC

Synonyme

HYO-procarbazine
N-isopropyl-alpha-(2-methylhydrazino)-4-toluamide
N-isopropyl-alpha-(2-methylhydrazo)-4-toluamide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.